![molecular formula C20H20N4O5S3 B2516302 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-69-1](/img/structure/B2516302.png)
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmaceutical applications. The structure suggests the presence of multiple heterocyclic components, including furan, thiadiazole, and tetrahydrobenzo[b]thiophene moieties, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles has been studied, showing that the furylthiadiazole fragment can be retained during transformations . Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate has been reacted with benzoylacetonitrile to yield a product that can further react to form fused thiophene derivatives . These studies indicate that the compound could potentially be synthesized through similar pathways involving strategic reactions with nucleophiles and diazo compounds.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydrobenzo[b]thiophene core, which is a common scaffold in medicinal chemistry due to its stability and versatility. The presence of a 1,3,4-thiadiazol-2-yl moiety suggests additional rings that are fused or linked to the core structure, contributing to the compound's potential for diverse chemical reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been extensively studied. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been shown to undergo substitution reactions with various nucleophiles, including O-, S-, N-, and P-nucleophiles, while retaining the furylthiadiazole fragment . Additionally, the reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards different chemical reagents has been explored, leading to the synthesis of pyrazoles, pyridazines, and pyrimidines . These studies suggest that the compound of interest may also exhibit a wide range of reactivity with different nucleophiles, potentially leading to a variety of derivatives with pharmaceutical relevance.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are not detailed in the provided papers, related compounds have been characterized by various spectroscopic methods, including IR, ^1H NMR, and MS spectra . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their physical properties, such as solubility and stability, which are important for their potential pharmaceutical applications. Additionally, the anti-rheumatic potential of a structurally related compound has been evaluated, indicating that such compounds may have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds have been a subject of interest due to their unique structural features and potential applications in chemical synthesis. Studies have explored the reactivity of these compounds, particularly in the context of cyclization reactions and interactions with nucleophiles. For instance, the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines has been investigated, showcasing the compound's potential in generating diverse chemical structures (Shipilovskikh & Rubtsov, 2014). Additionally, reactions of similar compounds with O-, S-, N-, and P-nucleophiles have been studied, demonstrating the versatility of these molecules in chemical transformations (Maadadi, Pevzner, & Petrov, 2016).
Anticancer and Antimicrobial Activities
The potential of these compounds in pharmacology has also been explored, particularly their anticancer and antimicrobial properties. For example, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the synthesis and characterization of derivatives and their evaluation for antimicrobial and antioxidant activities have been reported, highlighting the potential of these compounds in treating infections and oxidative stress (Raghavendra et al., 2016).
Anti-inflammatory Properties
Research has also delved into the anti-inflammatory properties of related benzo[b]thiophene derivatives. A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents has been reported, indicating significant potential in developing new therapeutic agents for inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard profile of this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S3/c1-2-28-18(27)15-11-6-3-4-8-13(11)31-17(15)21-14(25)10-30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9H,2-4,6,8,10H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNNFRSOJPLYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

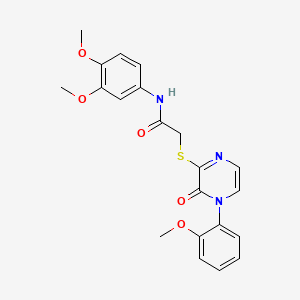
![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)
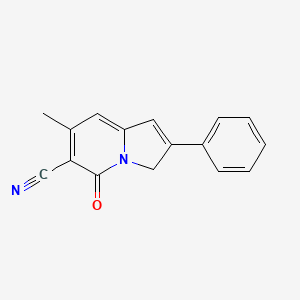

![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)
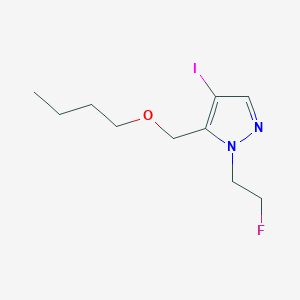
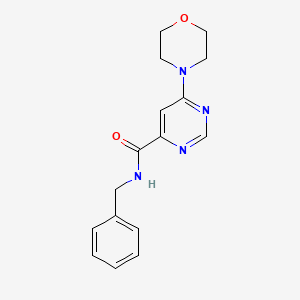
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)

![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)
![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)

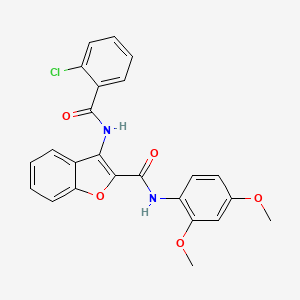
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)